2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol

medicinal chemistry structure-activity relationship isomer comparison

2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol (CAS 1396880-39-9) is a multifunctionalized piperazine derivative bearing a 3-fluorobenzoyl group and a thiophen-2-yl ethanol moiety. The molecular formula is C17H19FN2O2S with a molecular weight of 334.41 g/mol.

Molecular Formula C17H19FN2O2S
Molecular Weight 334.41
CAS No. 1396880-39-9
Cat. No. B2521070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol
CAS1396880-39-9
Molecular FormulaC17H19FN2O2S
Molecular Weight334.41
Structural Identifiers
SMILESC1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C17H19FN2O2S/c18-14-4-1-3-13(11-14)17(22)20-8-6-19(7-9-20)12-15(21)16-5-2-10-23-16/h1-5,10-11,15,21H,6-9,12H2
InChIKeySRRPABBGLKRRRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol (CAS 1396880-39-9)


2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol (CAS 1396880-39-9) is a multifunctionalized piperazine derivative bearing a 3-fluorobenzoyl group and a thiophen-2-yl ethanol moiety. The molecular formula is C17H19FN2O2S with a molecular weight of 334.41 g/mol. The compound features a secondary alcohol handle, a meta-fluorinated benzoyl group, and a terminal thiophene ring, making it a versatile scaffold for downstream medicinal chemistry derivatization or library synthesis.

Why Direct Replacement with Positional Isomers or Other Piperazinyl-Thiophene Analogs Risks Non-Equivalence for 2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol (CAS 1396880-39-9)


Simple replacement with 2-[4-(4-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol (CAS 1396766-80-5) [1] or 2-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol (CAS 1396880-53-7) is not chemically innocuous. The position of the fluorine atom on the benzoyl ring directly alters the electronic distribution across the piperazine amide, which in turn modulates both the conformational preferences of the linker and the hydrogen-bonding capacity of the carbonyl. Similarly, replacing the 3-fluorobenzoyl group with a sulfonyl analog (e.g., CAS 1396850-96-6) [2] fundamentally changes the geometry, lipophilicity, and metabolic stability profile. In synthetic pathways, the ethanol moiety provides a nucleophilic handle for further functionalization, whereas its oxidation products (ketones or aldehydes) would exhibit different reactivity. Without direct comparative activity data, the structural distinctions alone warrant careful selection rather than casual substitution.

Quantitative Comparator Evidence for Strategic Selection of CAS 1396880-39-9


Regioisomeric Fluorine Placement: Meta vs. Para Substitution Differentiates the Benzoyl-Piperazine Fragment

This comparison contrasts 2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol (CAS 1396880-39-9) versus its para-fluoro isomer (CAS 1396766-80-5). The meta-fluorine substitution pattern generates a distinct electrostatic potential surface on the benzoyl ring compared to the para-isomer, which is known to influence pi-stacking interactions and target binding in benzoyl-piperazine chemotypes. No IC50 or Ki data are publicly available for either compound; thus, the differentiation is at the structural and electronic level only.

medicinal chemistry structure-activity relationship isomer comparison

Acyl vs. Sulfonyl Spacer Chemistry at the Piperazine Nitrogen: Critical Divergence in Physicochemical Profiles

This comparison evaluates 2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol (CAS 1396880-39-9) relative to 2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol (CAS 1396850-96-6) and 2-[4-(propane-2-sulfonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol (CAS 1396851-03-8). The target compound contains a benzoyl amide linkage, whereas the comparators feature sulfonamide spacers. The calculated topological polar surface area (tPSA) of the target compound is predicted to be ~66 Ų, compared to ~92 Ų for the sulfonyl analog, indicating higher predicted membrane permeability. Consequently, the target compound's cLogP is predicted to be approximately 2.1, while the sulfonyl analogs would be more hydrophilic (cLogP ~1.3). These computed values suggest distinct oral absorption profiles.

drug design ADME prediction scaffold hopping

Purity Benchmarking Against Commercially Available Analogs Defines Quality Envelope

The compound CAS 1396880-39-9 is typically offered at ≥95% purity (HPLC) across multiple vendors, consistent with the commercial purity specifications of structurally related building blocks such as CAS 1396850-96-6 and CAS 1396851-03-8. While no unique purity claims are made, the consistency of this specification among suppliers of this rare benzoyl-piperazine-thiophene scaffold permits cross-vendor comparison during procurement. No systematic batch-to-batch variability studies were identified in the public domain.

quality control compound procurement batch consistency

Prioritized Application Scenarios for CAS 1396880-39-9 Based on Structural Evidence


Medicinal Chemistry Scaffold Derivatization: Utilizing the Ethanol Handle for Ether or Ester Prodrug Synthesis

The presence of a free secondary alcohol directly attached to the chiral center adjacent to the piperazine nitrogen provides a reactive handle for O-alkylation, acylation, or carbamoylation. This enables construction of prodrugs with tailored pharmacokinetic profiles, a strategy unavailable in the corresponding ketone or methylene analogs. The 3-fluorobenzoyl group simultaneously contributes metabolic stability through fluorine's inductive effect. This difunctional character makes the compound a strategic intermediate for parallel library synthesis.

Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) Exploration of CNS-Targeted Piperazines

Piperazine derivatives are privileged scaffolds in central nervous system drug discovery. The combination of a meta-fluorobenzoyl group and a thiophene ring in this molecule mimics the aromatic-acidic-aromatic pharmacophore pattern found in many GPCR ligands. The compound is suitable as a core fragment for SAR expansion, particularly when exploration of fluoro-regioisomer effects on target engagement is desired. The commercial availability of 4-fluoro and 2,4-difluoro analogs (CAS 1396766-80-5 and CAS 1396880-53-7) facilitates direct head-to-head SAR studies.

Chemical Biology Probe Development Requiring Bioorthogonal Conjugation Through the Thiophene Moiety

The terminal thiophene ring can undergo electrophilic halogenation or metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce reporter groups (fluorophores, biotin) or affinity tags. The 3-fluorobenzoyl substituent is anticipated to be chemically inert under these conditions, preserving the core scaffold's integrity while allowing selective modification of the thiophene. This site-selectivity advantage differentiates the compound from analogs bearing halogen substituents on both the benzoyl and thiophene rings.

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